1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione
Description
Historical Context and Significance of Isatin (B1672199) Scaffolds in Organic and Medicinal Chemistry
Isatin (1H-indole-2,3-dione) is a heterocyclic compound first synthesized in the mid-19th century through the oxidation of the indigo (B80030) pigment. mdpi.com This orange-red crystalline solid is not merely a synthetic curiosity; it is an endogenous substance found in mammalian tissues and fluids and is also present in various plant species. researchgate.netresearchgate.net The isatin structure, featuring a fused benzene (B151609) and a pyrrolidine-2,3-dione (B1313883) ring, possesses a unique combination of a ketone and a γ-lactam moiety. nih.gov
This structural arrangement makes isatin a highly versatile building block in organic synthesis. researchgate.net Its reactive carbonyl groups and the active hydrogen on the indole (B1671886) nitrogen allow for a wide array of chemical transformations, including N-alkylation, condensation, and ring-expansion reactions. nih.gov These reactions have enabled chemists to synthesize a vast library of heterocyclic compounds, such as indoles and quinolines. researchgate.net
The significance of the isatin scaffold is most pronounced in medicinal chemistry. Isatin and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, antiviral, and anti-inflammatory properties. nih.govnih.gov Notably, the isatin core is a key pharmacophore in several clinically approved anticancer drugs, such as sunitinib (B231) and nintedanib, highlighting its validated role in therapeutic agent development. mdpi.comresearchgate.net
Overview of Substituted Indole-2,3-diones in Contemporary Academic Inquiry
Modern chemical research continues to explore the therapeutic potential of the isatin scaffold by synthesizing novel substituted derivatives. The primary goal is to enhance potency, selectivity, and pharmacokinetic properties for various biological targets. nih.gov Scientific inquiry is largely focused on three main areas of substitution on the isatin ring:
N-Substitution: Modification at the N-1 position of the indole ring is a common strategy. Alkylation or arylation at this position, for instance with a benzyl (B1604629) group, has been shown in structure-activity relationship (SAR) studies to be favorable for enhancing antiproliferative activity. nih.govdovepress.com
Aromatic Ring Substitution: Introducing substituents onto the C-5, C-6, and C-7 positions of the benzene ring is a key method for modulating the electronic and steric properties of the molecule. Halogenation, particularly with bromine or chlorine, is a frequently employed tactic to increase biological efficacy. nih.gov
C-3 Position Modification: The C-3 carbonyl group is highly reactive and is often used as a handle to conjugate the isatin scaffold with other pharmacophores, creating hybrid molecules with potentially dual or synergistic modes of action. mdpi.com
Contemporary studies often combine these approaches, synthesizing derivatives with multiple substitutions to fine-tune their activity against specific enzymes or cellular pathways implicated in diseases like cancer and bacterial infections. researchgate.net
Research Rationale for Investigating 1-Benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione
The specific investigation of this compound is based on a rational drug design strategy that combines the established pharmacophoric features of its constituent parts. The parent molecule, 6-bromoisatin (B21408), is recognized as a valuable intermediate for the synthesis of bioactive compounds, including potential anticancer and anti-inflammatory agents. chemimpex.com The bromine atom at the 6-position significantly influences the electronic character of the aromatic ring.
The addition of a benzyl group at the N-1 position is a deliberate modification intended to enhance biological activity. As noted, N-benzylation of the isatin core is a known strategy for improving antiproliferative effects. nih.govdovepress.com
This rationale is supported by direct research. A recent study detailed the synthesis of a series of N-alkylated 6-bromoisatin derivatives, including 6-bromo-1-(benzyl)indoline-2,3-dione, to explore their potential as antibacterial agents. researchgate.net The synthesis was achieved by alkylating 6-bromoisatin with benzyl bromide under phase transfer catalysis conditions. researchgate.net The resulting compounds were then evaluated for their efficacy against various Gram-positive and Gram-negative bacteria, and molecular docking studies were performed to understand their binding interactions with bacterial protein targets. researchgate.net This work provides a clear and specific justification for the academic and potential therapeutic interest in this compound.
Below is a table summarizing the chemical properties of the parent scaffold and the target compound.
| Property | Value |
| Compound Name | This compound |
| Synonyms | 1-Benzyl-6-bromo-isatin, 6-Bromo-1-(benzyl)indoline-2,3-dione |
| Molecular Formula | C₁₅H₁₀BrNO₂ |
| Molecular Weight | 316.15 g/mol |
| Parent Scaffold | 6-Bromoisatin chemimpex.com |
| Synthetic Precursors | 6-Bromoisatin, Benzyl bromide researchgate.net |
The table below presents a summary of research findings for N-alkylated 6-bromoisatin derivatives from a key study. researchgate.net
| Compound Derivative | Bacterial Strain | Activity (MIC in µg/mL) |
| 6-bromo-1-(benzyl)indoline-2,3-dione | Staphylococcus aureus | >128 |
| Escherichia coli | >128 | |
| Pseudomonas aeruginosa | >128 | |
| 6-bromo-1-(propargyl)indoline-2,3-dione | Staphylococcus aureus | 64 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 | |
| 6-bromo-1-(4-bromobenzyl)indoline-2,3-dione | Staphylococcus aureus | 32 |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 64 |
Note: MIC (Minimal Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium. A lower value indicates higher potency. Data is representative of findings in the cited study, which showed that while the N-benzyl derivative itself had limited activity, other substitutions like N-(4-bromobenzyl) yielded more potent antibacterial effects. researchgate.net
Scope and Organization of the Research Review
This article serves as a focused review of the chemical compound this compound. It begins by establishing the historical and scientific importance of the parent isatin scaffold in chemical and medicinal research. It then provides an overview of the current academic interest in substituted isatin derivatives, setting the stage for the specific rationale behind the synthesis and study of the title compound. The review culminates in presenting the specific research motivations and available findings related to this compound, supported by data from relevant scientific literature.
Structure
3D Structure
Properties
CAS No. |
946112-73-8 |
|---|---|
Molecular Formula |
C15H10BrNO2 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
1-benzyl-6-bromoindole-2,3-dione |
InChI |
InChI=1S/C15H10BrNO2/c16-11-6-7-12-13(8-11)17(15(19)14(12)18)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
YGLYTXQMVGIKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C(=O)C2=O |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 1 Benzyl 6 Bromo 2,3 Dihydro 1h Indole 2,3 Dione
Reactions at the Carbonyl Centers (C2 and C3)
The indole-2,3-dione core is characterized by an amide carbonyl at the C2 position and a ketone carbonyl at the C3 position. The C3 ketone is significantly more electrophilic and reactive towards nucleophiles compared to the C2 amide, where the nitrogen lone pair provides resonance stabilization. This difference in reactivity is the basis for many selective transformations of the isatin (B1672199) scaffold. mdpi.com
The C3 carbonyl group readily undergoes nucleophilic addition reactions, a cornerstone of isatin chemistry. mdpi.com Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are potent nucleophiles that can attack the electrophilic C3-carbonyl carbon. saskoer.calibretexts.org This reaction typically proceeds via the formation of a new carbon-carbon bond, generating a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol, resulting in the formation of 3-substituted-3-hydroxy-indolin-2-one derivatives. libretexts.org
Another important carbon-carbon bond-forming reaction is the Reformatsky reaction, which utilizes an organozinc reagent. beilstein-journals.org In this process, an α-halo ester reacts with zinc metal to form an organozinc enolate. This enolate then acts as a nucleophile, attacking the C3-ketone of the isatin core to produce a β-hydroxy ester derivative after hydrolysis. The neutral conditions under which the zinc enolates are formed allow for excellent functional group tolerance. beilstein-journals.org
One of the most extensively studied reactions of the C3-carbonyl is its condensation with primary amines and hydrazine (B178648) derivatives to form Schiff bases (imines) and hydrazones, respectively. This reaction involves the nucleophilic attack of the amine on the C3-carbonyl, followed by a dehydration step to yield the final C=N double bond. This transformation has been widely used to synthesize a vast library of isatin-based compounds. For instance, N-benzyl-5-bromoisatin, a close structural analog, has been used to create various Schiff base and hydrazone derivatives. researchgate.net The incorporation of different structural motifs at the C3 position via hydrazone linkers is a common strategy in medicinal chemistry. mdpi.com
The reaction is typically carried out by refluxing the isatin derivative with the corresponding amine or hydrazine in a suitable solvent like ethanol, often with a catalytic amount of acid.
Table 1: Examples of Schiff Base and Hydrazone Derivatives from Isatin Analogs This table presents representative examples of derivatives formed from reactions at the C3-carbonyl of isatin analogs, illustrating the general synthetic pathway.
| Reactant | Isatin Derivative | Product Type | Resulting Derivative |
| Thiosemicarbazide | 1-Benzyl-5-bromoisatin | Thiosemicarbazone | (E)-2-(1-benzyl-5-bromo-2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide |
| Semicarbazide HCl | N-Benzyl-5-bromoisatin | Semicarbazone | N-benzyl-5-bromo-3-[(imine aceto) urea]-2-oxo indole (B1671886) |
| Hydrazine Hydrate (B1144303) | 5-Bromoisatin | Hydrazone | 5-Bromo-3-(hydrazono)indolin-2-one |
| Aniline (B41778) | Isatin | Schiff Base (Imine) | 3-(Phenylimino)indolin-2-one |
Chemoselective Reductions
The differential reactivity of the two carbonyl groups allows for the chemoselective reduction of the C3-ketone. Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are capable of reducing ketones but are generally unreactive towards less electrophilic amides. vt.edu Therefore, treatment of 1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione with NaBH₄ is expected to selectively reduce the C3-ketone to a secondary alcohol, affording 1-benzyl-6-bromo-3-hydroxy-2,3-dihydro-1H-indol-2-one, while leaving the C2-amide carbonyl intact. This selective transformation provides access to 3-hydroxyoxindole derivatives, which are valuable synthetic intermediates.
Transformations of the Aromatic Ring
The benzene (B151609) portion of the 1-benzyl-6-bromo-indole-2,3-dione scaffold is also amenable to chemical modification, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the C6-bromine site.
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgbyjus.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. byjus.commasterorganicchemistry.com
In the case of this compound, the regiochemical outcome of a further substitution is dictated by the electronic effects of the existing substituents. The C2 and C3 carbonyl groups are strongly electron-withdrawing and act as powerful deactivating, meta-directing groups. The bromine atom at C6 is also deactivating due to its inductive effect but is an ortho-, para-director due to resonance. The N-benzyl group is weakly activating. The interplay of these effects makes the aromatic ring electron-deficient and thus less reactive towards electrophiles, likely requiring forcing conditions for reactions like nitration or further halogenation. The bromine at C6 would direct incoming electrophiles to the C5 and C7 positions (ortho). Given the strong deactivating nature of the isatin core, substitution at the C5 position is the most probable outcome for reactions like nitration with a mixture of nitric and sulfuric acids. byjus.com
The presence of a bromine atom on the aromatic ring at the C6 position provides a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. Aryl bromides are common substrates for these powerful synthetic methods.
Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org The C6-bromo position of the isatin core is a suitable substrate for Suzuki coupling. Studies on related bromo-isatin compounds have demonstrated successful coupling with various arylboronic acids in the presence of a palladium catalyst and a base, leading to the formation of 6-aryl-substituted isatin derivatives. scielo.brreddit.comresearchgate.net
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene. wikipedia.orgmdpi.com The isatin nucleus is stable to Heck reaction conditions, and related N-benzylisatin derivatives have been shown to undergo intramolecular Heck cyclizations, indicating the feasibility of using the C6-bromo position for intermolecular couplings with various alkenes. scielo.br
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. nih.govorganic-chemistry.org The C6-bromo position can be functionalized with alkyne-containing groups using this methodology. This reaction has been successfully applied to other bromo-substituted heterocyclic systems, suggesting its applicability to 1-benzyl-6-bromo-isatin for the synthesis of 6-alkynyl derivatives. researchgate.net
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org The selective amination of bromo-substituted heterocycles has been reported, making the Buchwald-Hartwig reaction a viable strategy for introducing a range of primary or secondary amine functionalities at the C6 position of the isatin ring. researchgate.net
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position This table outlines the types of cross-coupling reactions applicable to the C6-bromo site, the required coupling partner, and the expected product class.
| Reaction Name | Coupling Partner | Reagents/Catalyst System | Expected Product at C6 |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 6-Aryl or 6-Vinyl group |
| Heck Reaction | Alkene (R-CH=CH₂) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 6-Vinyl group |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | 6-Alkynyl group |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) catalyst, Phosphine (B1218219) ligand, Strong base (e.g., NaOtBu) | 6-Amino group (NR₂) |
Functional Group Interconversions of the Halogen Substituent
The bromine atom at the C6 position of the this compound ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the isatin core.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. This method is widely used to introduce new aryl or vinyl groups at the C6 position. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming a new carbon-carbon bond and introducing alkenyl substituents.
Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. It allows for the synthesis of various 6-amino-substituted isatin derivatives.
These palladium-catalyzed reactions exhibit high functional group tolerance and are generally conducted under mild conditions, making them highly valuable for the derivatization of the this compound scaffold.
Interactive Data Table: Palladium-Catalyzed Reactions of 6-Bromo-Substituted Isatins
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonate or Phosphate | 6-Aryl/Vinyl Isatin |
| Heck | Alkene | Pd(OAc)₂ with phosphine ligand | Amine or Carbonate | 6-Alkenyl Isatin |
| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt | Amine (e.g., Et₃N) | 6-Alkynyl Isatin |
| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd(0/II) with phosphine ligand | Strong base (e.g., NaOtBu) | 6-Amino Isatin |
Reactions Involving the N1-Benzyl Moiety
The benzyl (B1604629) group attached to the N1 position of the indole ring serves primarily as a protecting group. Its presence enhances the solubility of the molecule in organic solvents and can influence the reactivity of the isatin core. However, for many synthetic applications, its modification or complete removal is a necessary step.
Reductive Cleavage:
Catalytic Hydrogenation: This is a common and efficient method for N-debenzylation. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, most frequently palladium on carbon (Pd/C). The reaction proceeds under mild to moderate pressures and temperatures.
Catalytic Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is transfer hydrogenation. In this method, a hydrogen donor molecule, such as ammonium (B1175870) formate, formic acid, or cyclohexene, is used to generate hydrogen in situ in the presence of a palladium catalyst. This technique is often considered safer and more convenient for laboratory-scale synthesis.
Oxidative Cleavage:
In some cases, where reductive conditions are not compatible with other functional groups in the molecule, oxidative methods can be employed. Reagents like ceric ammonium nitrate (B79036) (CAN) or other strong oxidizing agents can effect the cleavage of the N-benzyl group. However, the harshness of these conditions can limit their applicability.
Interactive Data Table: N-Debenzylation Methods
| Method | Reagents | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean reaction. |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Avoids pressurized H₂, mild conditions. |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Alternative for substrates sensitive to reduction. |
Ring Expansion and Rearrangement Reactions
The isatin scaffold of this compound can undergo ring expansion reactions to form larger heterocyclic systems, most notably quinoline (B57606) derivatives. These transformations are of significant interest as quinolines are prevalent in many biologically active compounds.
The Pfitzinger reaction is a classical and effective method for converting isatins into quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netijsr.netui.ac.idresearchgate.net The reaction mechanism involves the initial ring-opening of the isatin lactam bond under basic conditions (e.g., potassium hydroxide) to form an intermediate isatinate. This is followed by condensation with a carbonyl compound (an aldehyde or ketone) containing an α-methylene group to form an enamine, which then undergoes intramolecular cyclization and dehydration to yield the final quinoline ring system. wikipedia.org
When this compound is subjected to Pfitzinger conditions with a suitable carbonyl compound, the expected product would be a 7-bromo-1-benzylquinoline-4-carboxylic acid derivative, where the substituent at the 2-position of the quinoline ring is determined by the carbonyl reactant used. ui.ac.id
Spiro-Annulation Chemistry
The C3-carbonyl group of the isatin core is highly electrophilic and serves as a key handle for constructing spirocyclic systems. Spirooxindoles, which contain a spiro-fused carbon at the C3 position of the oxindole (B195798) ring, are a prominent class of compounds with significant biological and pharmaceutical relevance.
A primary strategy for the synthesis of spirooxindoles from this compound is the 1,3-dipolar cycloaddition reaction . This reaction typically involves the in situ generation of an azomethine ylide from the condensation of the isatin C3-carbonyl with an α-amino acid (such as sarcosine (B1681465) or proline). This transient 1,3-dipole then reacts with a dipolarophile (an electron-deficient alkene) in a [3+2] cycloaddition manner to form a five-membered pyrrolidine (B122466) ring spiro-fused at the C3 position.
The versatility of this reaction allows for the creation of a wide array of complex spiro-pyrrolidine-oxindoles by varying the N-substituent of the isatin, the amino acid used to generate the ylide, and the structure of the dipolarophile. The 1-benzyl and 6-bromo substituents on the starting isatin would be incorporated into the final spirocyclic product, providing further points for diversification.
Spectroscopic Characterization Methodologies and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the carbon-hydrogen framework.
The ¹H NMR spectrum of 1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aliphatic protons of the benzylic methylene (B1212753) (-CH₂-) bridge would appear as a singlet, as there are no adjacent protons to cause splitting. The aromatic protons of the benzyl (B1604629) group and the substituted indole (B1671886) ring would resonate in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic rings. modgraph.co.uk
The protons on the benzyl group's phenyl ring are expected to appear as a multiplet. umich.edu The protons on the bromo-substituted indole ring will show a specific splitting pattern based on their positions relative to the bromine atom and each other.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aliphatic CH₂ | ~4.9-5.0 | Singlet |
| Aromatic (Benzyl) | ~7.2-7.4 | Multiplet |
| Aromatic (Indole) | ~7.0-7.8 | Multiplet |
Note: Predicted values are based on typical ranges for similar structural motifs.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound would feature distinct signals for the carbonyl carbons, the aromatic carbons, and the aliphatic methylene carbon. The two carbonyl carbons (C2 and C3) of the dione (B5365651) moiety are expected to be the most downfield-shifted signals due to the strong deshielding effect of the oxygen atoms. rsc.org The carbon attached to the bromine atom (C6) will be influenced by the halogen's electronegativity. The aliphatic CH₂ carbon will appear in the upfield region of the spectrum. umich.edu
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aliphatic CH₂ | ~44-46 |
| Aromatic C-Br | ~115-120 |
| Aromatic CH | ~112-140 |
| Aromatic Quaternary | ~125-152 |
| Carbonyl C=O | ~158 (C3), ~182 (C2) |
Note: Predicted values are based on typical ranges for N-benzyl isatin (B1672199) and bromo-indole derivatives.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups of the isatin core. pressbooks.publibretexts.org The α-keto and β-amido carbonyl groups typically show two distinct stretching vibrations at different frequencies. Aromatic C-H and C=C stretching vibrations from both the indole and benzyl rings will also be prominent. libretexts.org The presence of the C-Br bond is indicated by a stretching vibration in the fingerprint region of the spectrum. libretexts.org
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) |
| Amide Carbonyl | C=O stretch | ~1740-1760 |
| Ketone Carbonyl | C=O stretch | ~1720-1740 |
| Aromatic Ring | C=C stretch | ~1600, ~1470 |
| Benzyl Group | C-H stretch (sp³) | ~2850-2960 |
| Aromatic Rings | C-H stretch (sp²) | ~3030-3100 |
| Bromoalkane | C-Br stretch | ~515-690 |
Note: Frequencies are approximate and can vary based on the molecular environment. pressbooks.publibretexts.orglibretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elucidation of the molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound. For this compound (C₁₅H₁₀BrNO₂), the calculated monoisotopic mass is approximately 314.9895 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the elemental composition of the molecule.
In mass spectrometry, N-benzyl isatin derivatives exhibit characteristic fragmentation patterns. koreascience.krscispace.com A common pathway involves the cleavage of the bond between the nitrogen atom and the benzylic carbon. koreascience.krscispace.com However, a more dominant fragmentation for N-benzyl substituted isatins involves the cleavage of the carbon-carbon bond of the alkyl chain linked to the nitrogen, leading to the formation of a stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. koreascience.krnih.gov
Another significant fragmentation pathway for the isatin core itself is the loss of a carbon monoxide (CO) molecule from the molecular ion, which is a characteristic fragmentation for isatin and its derivatives. koreascience.krscispace.com Subsequent fragmentations can provide further structural information. For instance, after the initial loss of the benzyl group, the remaining bromo-isatin fragment can then lose a molecule of CO. scispace.com This predictable fragmentation behavior is instrumental in identifying the N-benzyl isatin scaffold within a molecule. koreascience.krscispace.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the gold standard for determining the precise atomic arrangement of a crystalline solid. This technique allows for the measurement of bond lengths, bond angles, and intermolecular interactions, thereby providing a complete and unambiguous structural determination.
The crystal structure of 1-benzyl-5-bromoindoline-2,3-dione was reported to be in the orthorhombic space group P 21 21 21. nih.gov The isatin core is essentially planar, a characteristic feature of the indole-2,3-dione system. The benzyl group is oriented at a significant angle to the plane of the isatin ring system. In the case of the related N-benzylisatin, the dihedral angle between the isatin group and the phenyl ring is 87.08 (5)°. researchgate.net This perpendicular orientation minimizes steric hindrance between the two ring systems.
Intermolecular forces play a crucial role in the crystal packing of these molecules. For instance, in N-benzylisatin, the crystal structure is stabilized by C–H⋯O hydrogen bonding interactions. researchgate.net Similar interactions, along with potential halogen bonding involving the bromine atom, would be expected to influence the solid-state arrangement of this compound.
Below is a data table summarizing the crystallographic information for the analogous compound, 1-benzyl-5-bromoindoline-2,3-dione. nih.gov
| Parameter | Value |
|---|---|
| Compound | 1-benzyl-5-bromoindoline-2,3-dione |
| Molecular Formula | C₁₅H₁₀BrNO₂ |
| Crystal System | Orthorhombic |
| Space Group | P 21 21 21 |
| a (Å) | 4.52050 |
| b (Å) | 13.4538 |
| c (Å) | 21.0436 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
Chiroptical Spectroscopic Techniques (if applicable for chiral derivatives)
While this compound itself is not chiral, the introduction of a stereocenter, for example within the benzyl group, or the existence of atropisomerism would render the molecule optically active. In such cases, chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), would be powerful tools for stereochemical analysis.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting spectrum is sensitive to the spatial arrangement of chromophores within the molecule. For a chiral derivative of this compound, the isatin and benzyl moieties would act as the primary chromophores. The ECD spectrum would be highly dependent on their relative orientation, which is dictated by the absolute configuration of the stereocenter(s). Quantum chemical calculations can be used to predict the ECD spectra for different stereoisomers, and by comparing the calculated spectra with the experimental one, the absolute configuration of the molecule can be determined. cas.cz
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. nih.gov VCD spectroscopy provides information about the stereochemistry of a molecule based on its vibrational transitions. mdpi.com Every vibrational mode in a chiral molecule can, in principle, exhibit a VCD signal, leading to a spectrum rich in structural information. VCD is particularly sensitive to the conformation of molecules in solution. nih.gov For a chiral derivative of the target compound, VCD could be used to determine not only the absolute configuration but also the preferred solution-phase conformation. As with ECD, the comparison of experimental VCD spectra with those predicted from quantum chemical calculations is a reliable method for absolute configuration assignment. rsc.org
The applicability of these techniques is contingent on the existence of stable, non-racemic chiral derivatives of this compound. Should such derivatives be synthesized, ECD and VCD would be invaluable for their complete stereochemical characterization.
Theoretical and Computational Studies on 1 Benzyl 6 Bromo 2,3 Dihydro 1h Indole 2,3 Dione Systems
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution.
In a study of N-alkylated 6-bromoindoline-2,3-dione derivatives, the structure of 1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione (referred to as compound 8 in the study) was optimized using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. researchgate.net This level of theory provides a reliable basis for understanding the molecule's electronic characteristics and predicting its reactivity. researchgate.net
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govresearchgate.net
For this compound, DFT calculations determined the energies of its frontier orbitals. researchgate.net The HOMO energy indicates the regions of the molecule most susceptible to electrophilic attack, while the LUMO distribution highlights sites prone to nucleophilic attack.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.72 |
| ELUMO | -2.54 |
| Energy Gap (ΔE) | 4.18 |
Data sourced from a DFT study on N-alkylated 6-bromoindoline-2,3-dione derivatives. researchgate.net
The analysis of the orbital distribution for this compound revealed that both the HOMO and LUMO are primarily localized on the 6-bromo-indole-2,3-dione moiety, with minimal contribution from the N-benzyl group. researchgate.net This suggests that the core isatin (B1672199) ring system is the primary site of chemical reactivity.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic reactions. nih.gov The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
While DFT studies have been conducted on this compound, specific MEP analyses for this compound have not been reported in the available literature. However, based on the known effects of its functional groups, an MEP map would be expected to show significant negative potential around the oxygen atoms of the carbonyl groups at positions C2 and C3, making them likely sites for interaction with electrophiles. Conversely, positive potential would be anticipated around the hydrogen atoms.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations are invaluable for analyzing the stability of a ligand-protein complex, exploring the conformational changes of both the ligand and its target, and understanding the dynamics of their interactions. nih.gov
Currently, there are no published studies reporting the use of molecular dynamics simulations specifically for this compound. Such simulations could provide deeper insights into how the compound behaves in a biological environment, for instance, by assessing the stability of its binding to an enzyme's active site and characterizing the key interactions that maintain the complex over time.
Molecular Docking Studies for Ligand-Target Interactions (e.g., enzyme active sites)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govnih.gov It is widely used to screen for potential drug candidates by estimating the binding affinity and analyzing the interaction patterns within the active site of a biological target. d-nb.info
The potential of this compound as an antimicrobial agent has been investigated using molecular docking. researchgate.net The compound was docked into the active sites of two bacterial enzymes: Staphylococcus aureus tyrosyl-tRNA synthetase (PDB: 3G7B) and Escherichia coli DNA gyrase B (PDB: 3T0T). researchgate.net The results indicated favorable binding energies, suggesting inhibitory potential.
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| S. aureus tyrosyl-tRNA synthetase (3G7B) | -8.0 | ASP79, TYR170, GLY37, GLY193, HIS49 |
| E. coli DNA gyrase B (3T0T) | -8.1 | ASP81, ILE86, PRO87, ILE102, GLY105, THR173 |
Data from molecular docking studies on N-alkylated 6-bromoindoline-2,3-dione derivatives. researchgate.net
In its interaction with S. aureus tyrosyl-tRNA synthetase, the compound formed hydrogen bonds via its carbonyl oxygen atoms with residues ASP79 and GLY37, as well as pi-pi stacking interactions with TYR170. researchgate.net For E. coli DNA gyrase B, a key hydrogen bond was observed between a carbonyl oxygen and the ASP81 residue. researchgate.net These interactions highlight the crucial role of the indole-2,3-dione core in binding to the enzyme active sites.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net A pharmacophore model identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for a molecule to interact with a specific biological target. nih.gov 3D-QSAR models then use these features to build a predictive statistical model. ub.edu
To date, no specific QSAR or pharmacophore models that include this compound in their training or test sets have been reported in the scientific literature.
The development of such a model would require a dataset of structurally related indole-2,3-dione derivatives with measured biological activity against a specific target. By analyzing this data, a predictive QSAR model could be generated. Such a model would be valuable for designing new analogs of this compound with potentially enhanced activity, as it would quantify the contributions of different structural features to the desired biological effect.
Computational Descriptors for Halogen and Benzyl (B1604629) Substituents
In the computational analysis of this compound, the halogen and benzyl substituents play a crucial role in defining the molecule's electronic and steric properties. These properties are quantified through various computational descriptors, which are essential for understanding the molecule's reactivity, stability, and potential interactions in a biological system. Theoretical studies, often employing Density Functional Theory (DFT), provide insight into how these substituents modulate the physicochemical characteristics of the isatin core.
The introduction of a bromine atom at the 6-position of the isatin ring significantly influences its electronic landscape. Halogens, being highly electronegative, exert a strong inductive electron-withdrawing effect (-I) on the aromatic ring. crimsonpublishers.com This effect generally leads to a decrease in the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). conicet.gov.ar A lower HOMO energy suggests a reduced ability to donate electrons, while a lower LUMO energy indicates a greater propensity to accept electrons. The interplay of these orbital energies defines the HOMO-LUMO gap, a critical descriptor for molecular stability and reactivity. A larger HOMO-LUMO gap is typically associated with higher kinetic stability and lower chemical reactivity. nih.gov
Furthermore, the position of the halogen substituent is a key determinant of its impact. Structure-activity relationship (SAR) studies on isatin derivatives have often highlighted that substitutions at the 5- and 6-positions can lead to favorable biological activities, which are intrinsically linked to the electronic modifications these substituents impart. researchgate.net
The N-benzyl group at the 1-position introduces both steric and electronic effects. Sterically, the bulky benzyl group can influence the molecule's conformation and its ability to fit into specific binding sites. Electronically, the benzyl group is generally considered to be weakly electron-donating, which can counterbalance the electron-withdrawing nature of the bromo substituent to some extent. The presence of the N-benzyl moiety can also impact the delocalization of electrons within the isatin core, further modifying its electronic properties. researchgate.net
| Computational Descriptor | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | -6.7608 eV | Indicates the molecule's electron-donating ability. |
| LUMO Energy (ELUMO) | -3.2462 eV | Reflects the molecule's electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.5146 eV | Correlates with chemical reactivity and kinetic stability. |
| Ionization Potential (I) | 6.7608 eV | The energy required to remove an electron. |
| Electron Affinity (A) | 3.2462 eV | The energy released when an electron is added. |
| Electronegativity (χ) | 5.0035 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 1.7573 eV | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 0.2845 eV⁻¹ | The reciprocal of chemical hardness. |
| Dipole Moment (μ) | 3.567 Debye | Indicates the overall polarity of the molecule. |
The synergistic effect of the 6-bromo and 1-benzyl substituents in this compound results in a unique set of computational descriptors that govern its chemical behavior. The electron-withdrawing nature of the bromine atom, combined with the steric and electronic contributions of the N-benzyl group, fine-tunes the molecule's reactivity and potential for intermolecular interactions. These theoretical insights are invaluable for the rational design of new isatin derivatives with desired pharmacological profiles.
Biological Activity Profiles and Mechanistic Investigations
Anticancer Activity and Cellular Mechanisms
Isatin (B1672199) and its derivatives are recognized for their potential as anticancer agents, targeting various hallmarks of cancer. researchgate.netresearchgate.net The core structure allows for modifications that can enhance potency and selectivity against cancer cells.
A key strategy in modern cancer therapy is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation and angiogenesis. mdpi.com Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway is a significant tactic in combating cancer. researchgate.netnih.gov
Derivatives of the 1-benzyl-bromoindolin-2-one scaffold have been synthesized and evaluated for their VEGFR-2 inhibitory activity. Specifically, a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives demonstrated significant potential. Two compounds from this series, featuring a 4-arylthiazole moiety, exhibited potent anticancer activity against the MCF-7 breast cancer cell line and notable VEGFR-2 inhibition. researchgate.netnih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight their efficacy. researchgate.netnih.gov
Table 1: VEGFR-2 Inhibitory Activity of 1-benzyl-5-bromoindolin-2-one Derivatives
| Compound | Anticancer Activity (MCF-7, IC50) | VEGFR-2 Inhibitory Activity (IC50) | Source |
|---|---|---|---|
| Derivative 7c | 7.17 ± 0.94 µM | 0.728 µM | researchgate.netnih.gov |
| Derivative 7d | 2.93 ± 0.47 µM | 0.503 µM | researchgate.netnih.gov |
These findings underscore the potential of the 1-benzyl-bromoindolin-2-one core structure in developing effective VEGFR-2 kinase inhibitors. researchgate.netnih.gov
Beyond kinase inhibition, cytotoxic agents often exert their effects by interfering with the cell cycle and promoting apoptosis, or programmed cell death. nih.govnih.gov The ability to induce apoptosis is a critical mechanism for anticancer drugs, as cancer cells are characterized by their ability to evade this process. nih.govmdpi.com
The most active compound from the aforementioned study (derivative 7d) was further investigated for its impact on the cell cycle of MCF-7 cells. nih.gov The analysis revealed that treatment with this compound led to a significant increase in the number of cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov Furthermore, it caused cell cycle arrest at the G2/M phase, preventing the cells from dividing and proliferating. nih.gov
To confirm the induction of apoptosis, the levels of key apoptotic markers were assessed. nih.gov The study observed changes in the levels of caspase-3, caspase-9, Bax (a pro-apoptotic protein), and Bcl-2 (an anti-apoptotic protein), which are all critical components of the apoptotic cascade. nih.govnih.govmdpi.com This suggests that the compound's anticancer effect is mediated, at least in part, by its ability to halt cell division and trigger programmed cell death. nih.gov
Table 2: Effect of Derivative 7d on MCF-7 Cell Cycle Distribution
| Cell Cycle Phase | Control Cells (%) | Treated Cells (%) | Source |
|---|---|---|---|
| Sub-G1 | 0.8 | 9.7 | nih.gov |
| G2/M | Not specified | 15.5 | nih.gov |
The mechanism of action for many therapeutic agents involves direct interaction with cellular macromolecules like DNA and essential enzymes. nih.gov For instance, some antibacterial compounds function by binding to the DNA minor groove, leading to an increase in the DNA melting temperature and disruption of DNA processes. nih.gov
In the context of antimicrobial activity, which often overlaps with anticancer mechanisms, isatin derivatives have been studied for their interaction with bacterial enzymes. Molecular docking studies have explored the binding of isatin-based compounds to enzymes like DNA gyrase. researchgate.net DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition can be lethal to bacteria. nih.gov The proposed mechanism involves the compound fitting into the active site of the enzyme, thereby inhibiting its function. researchgate.net While direct studies on 1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione's interaction with human DNA or enzymes in cancer cells are less specific in the provided context, the known activity of related compounds against enzymes like DNA gyrase suggests a potential for similar interactions with macromolecular targets in cancer cells. researchgate.netnih.gov
Antimicrobial Activity
The isatin scaffold is not only a promising candidate for anticancer drugs but also for the development of new antimicrobial agents to combat pathogenic bacteria and fungi. brieflands.comnih.gov
Derivatives of bromo-isatin have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. brieflands.comresearchgate.net Studies have shown that the introduction of a bromine atom at the C-5 position of the isatin ring can influence its antibacterial properties. nio.res.in For example, certain 5-bromoindole-2-carboxamides, which are structurally related to the target compound, exhibit high antibacterial activity with minimum inhibitory concentrations (MIC) in the sub-micromolar range against pathogenic bacteria like Escherichia coli and Pseudomonas aeruginosa. researchgate.net
New heterocyclic derivatives of N-benzyl-5-bromoisatin have also been synthesized and evaluated for their antibacterial potential. researchgate.net The mechanism of action for many isatin-based antibacterials is thought to involve the inhibition of essential bacterial enzymes. researchgate.net As mentioned, DNA gyrase is a key target, and molecular docking studies have shown that isatin derivatives can bind to this enzyme, suggesting a plausible mechanism for their antibacterial effects. researchgate.netnih.gov
Table 3: Antibacterial Activity of 5-Bromoindole-2-carboxamide Derivatives (MIC in µg/mL)
| Compound | E. coli | P. aeruginosa | Source |
|---|---|---|---|
| 7a | 0.35 | 0.45 | researchgate.net |
| 7b | 0.40 | 0.55 | researchgate.net |
| 7c | 0.55 | 0.65 | researchgate.net |
| Gentamicin (Standard) | 1.50 | 2.50 | researchgate.net |
| Ciprofloxacin (Standard) | 1.00 | 1.25 | researchgate.net |
Antiviral Activity and Target Enzymes (e.g., SARS CoV 3CL protease)
The isatin core structure is a key feature in the design of various antiviral agents, particularly inhibitors of viral proteases essential for replication. The 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, a critical enzyme in the viral life cycle, has been a primary target for isatin-based inhibitors. rsc.org
N-substituted isatin derivatives have been identified as potential inhibitors of SARS-CoV-2 3CLpro. rsc.org Although studies on the 6-bromo substituted variant are not specified, research on other N-substituted analogs provides insight. For instance, a study focusing on N-substituted isatin derivatives identified compounds with significant inhibitory potency against SARS-CoV-2 3CLpro. One lead compound, L-26, demonstrated an IC50 value of 0.30 µM. rsc.org This suggests that the N-benzyl group of this compound could similarly occupy a key binding pocket in the enzyme.
Furthermore, broader research into N-benzyl indole (B1671886) derivatives has shown activity against other SARS-CoV-2 enzymes. Novel inhibitors targeting the viral helicase nsp13, which is crucial for viral replication, have been developed from N-benzyl indole scaffolds. researchgate.net These compounds were found to be active against the enzymatic activities of nsp13 with IC50 values under 30 µM. researchgate.net
Table 1: Antiviral Activity of Related Isatin and Indole Derivatives
| Compound Class | Target Enzyme | Reported Activity (IC50) |
|---|---|---|
| N-substituted Isatin Derivatives | SARS-CoV-2 3CLpro | 0.30 µM - 0.53 µM rsc.org |
Enzyme Inhibition Beyond Antimicrobial/Anticancer Contexts (e.g., MAO, cholinesterase)
The indole nucleus, a core component of isatin, is recognized for its interaction with various enzymes central to neuropharmacology. Specifically, monoamine oxidases (MAO) and cholinesterases (ChE) are prominent targets for indole-based compounds in the context of neurodegenerative diseases. mdpi.comnih.gov
Isatin itself, the parent compound lacking the N-benzyl and 6-bromo substitutions, is a known endogenous inhibitor of MAO-B. mdpi.com The development of multi-target-directed ligands (MTDLs) for complex conditions like Alzheimer's disease often incorporates moieties that can inhibit both cholinesterases and monoamine oxidases. nih.govresearchgate.net While direct data on this compound is unavailable, related synthetic hybrids combining features of existing drugs like donepezil (B133215) with indole structures have shown potent dual inhibitory activity. nih.gov
The design of such dual inhibitors often involves strategic substitutions on the core structure to optimize binding to both enzymes. nih.govnih.gov The N-benzyl group could potentially enhance binding affinity at the catalytic or peripheral anionic sites of acetylcholinesterase (AChE), a common strategy in cholinesterase inhibitor design. nih.gov
Anti-inflammatory and Analgesic Properties
Derivatives of isatin have been investigated for their potential anti-inflammatory and analgesic effects. The mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
While specific studies on the anti-inflammatory or analgesic properties of this compound are not detailed in the available literature, research on other N-benzyl derivatives in different chemical classes has demonstrated significant analgesic properties. For example, a series of N-benzyl-1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamides were studied for their analgesic effects using the "acetic acid-induced writhing" model in mice, with some compounds showing superior activity compared to the reference drug diclofenac. This highlights the potential contribution of the N-benzyl moiety to antinociceptive activity.
Neuropharmacological Activities
The neuropharmacological potential of isatin derivatives is broad, largely stemming from their ability to modulate key enzymes and receptors in the central nervous system (CNS). The aforementioned inhibition of MAO and cholinesterases represents a significant facet of this activity, linking the isatin scaffold to potential therapeutic applications in neurodegenerative disorders like Alzheimer's and Parkinson's diseases. unisi.it
The core structure is present in various compounds designed as multi-target agents for Alzheimer's disease. nih.gov The substitution pattern on the isatin ring, including the N-benzyl and 6-bromo groups, would be critical in determining the specific neuropharmacological profile, including the selectivity and potency towards different neuronal targets. For instance, studies on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which share the same N-benzyl and a bromo-substituted isatin core, have been synthesized and evaluated, although their primary assessment was for anticancer activity. mdpi.com This indicates that the core scaffold is synthetically accessible and considered for biological evaluation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of the N1-Benzyl Substituent on Activity and Reactivity
The substitution at the N1 position of the isatin (B1672199) ring is a critical determinant of the molecule's biological profile. nih.gov Numerous studies have underscored that modifications at this position can lead to significant variations in activity. researchgate.net The introduction of a benzyl (B1604629) group at the N1 position, as seen in 1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione, imparts specific characteristics that influence its pharmacological potential.
The benzyl group is known to increase the lipophilicity of the isatin molecule. nih.gov This enhanced lipophilicity can improve the compound's ability to penetrate cell membranes, which is often correlated with increased biological activity. Research on various N-alkyl/benzyl isatin derivatives has shown that they possess a range of biological activities, including cytotoxic, antiviral, and caspase inhibition properties. scispace.com For instance, studies on N-substituted isatins have revealed that the introduction of an N-benzyl group, particularly those with electron-withdrawing groups on the phenyl ring, can lead to increased cytotoxic activity. nih.gov
The reactivity of the isatin core is also influenced by the N1-substituent. While the primary amine group of unsubstituted isatin is capable of N-acylation and N-alkylation, the presence of the benzyl group in this compound means this position is already occupied, directing further reactions to other parts of the molecule, primarily the C3 carbonyl group. researchgate.net
| N1-Substituent | General Effect on Activity | Rationale |
| Unsubstituted (-H) | Baseline activity, reactive nitrogen | Allows for various N-substitution reactions. |
| Alkyl Chains | Variable, often increased antimicrobial activity with medium length chains nih.gov | Moderate increase in lipophilicity. |
| Benzyl Group | Often enhances cytotoxic and other activities nih.gov | Significant increase in lipophilicity, potential for π-π stacking interactions. |
| Benzyl with EWG* | Increased cytotoxic activity reported nih.gov | Modifies electronic properties of the benzyl ring, potentially enhancing target binding. |
*EWG: Electron-Withdrawing Group
Role of the C6-Bromine Atom in Modulating Biological Response
Halogenation of the isatin aromatic ring is a common strategy to modulate biological activity. nih.gov The position and nature of the halogen atom can have profound effects on the compound's potency and selectivity. In this compound, the bromine atom at the C6 position plays a crucial role.
Studies on halogenated isatin derivatives have demonstrated their potential as anticancer agents. nih.gov The presence of a bromine atom can enhance the compound's interaction with biological targets. researchgate.net For example, in the context of monoamine oxidase (MAO) inhibition, substitutions on the aromatic ring of isatin at positions C5 and C6 have been shown to increase inhibitory activity. nih.gov Specifically, C6-substituted isatins have been found to be reversible inhibitors of human MAO-A and MAO-B. acs.org It has been noted that a benzyloxy group at the C6 position can increase selectivity for MAO-B. researchgate.netnih.gov While this is a different substituent, it highlights the importance of the C6 position in directing target selectivity.
The bromine atom, being an electron-withdrawing group, alters the electronic distribution of the isatin ring system, which can influence binding affinities with target proteins. mdpi.com SAR studies on various isatin derivatives have shown that compounds with electron-withdrawing substituents like chlorine and bromine on the isatin nucleus can have enhanced anticonvulsant potential compared to those with electron-donating groups. mdpi.com
| Position of Halogen | Observed Biological Effect | Reference Compound Class |
| C5-Halogen | Often enhances antibacterial and cytotoxic activity. nih.gov | 5-Halogenated Isatins |
| C6-Halogen | Can increase potency and selectivity for enzymes like MAO. nih.govacs.org | 6-Substituted Isatins |
| C5, C7-Dihalogen | Reported to show anticancer activity. nih.gov | 5,7-Dibromo Isatin |
Impact of C2 and C3 Carbonyls on Molecular Interactions
The two carbonyl groups at the C2 (amide) and C3 (ketone) positions are fundamental to the chemical reactivity and biological activity of the isatin scaffold. researchgate.net These groups are key pharmacophoric features, participating in crucial molecular interactions with biological targets.
The C3-keto group is particularly electrophilic and is the site of many chemical reactions, such as condensation and addition. nih.govscielo.br This reactivity allows for the synthesis of a wide array of 3-substituted isatin derivatives. nih.gov From a biological standpoint, the C2 and C3 carbonyls are potent hydrogen bond acceptors. nih.gov Docking studies have shown that these carbonyl groups can form hydrogen bonds with key amino acid residues in the active sites of enzymes, such as tyrosine kinases and cyclin-dependent kinase 2 (CDK2). nih.govmdpi.com For instance, in docking studies with CDK2, the oxygen and hydrogen atoms of the isatin core were found to form stable hydrogen bonds with residues LEU83 and GLU81. mdpi.com
Furthermore, the two carbonyl groups can participate in less common but significant noncovalent interactions, such as carbonyl-carbonyl (CO⋯CO) interactions. nih.govrsc.org These interactions play a role in the stability of biomacromolecules and can influence the solid-state self-assembly and crystal packing of isatin derivatives. nih.govresearchgate.net The planarity of the isatin ring system, combined with the electron-deficient five-membered ring containing the carbonyls and the electron-rich six-membered benzene (B151609) ring, also facilitates strong antiparallel π–π stacking interactions. nih.gov
| Structural Feature | Interaction Type | Significance |
| C2-Amide Carbonyl | Hydrogen Bond Acceptor nih.govmdpi.com | Anchors molecule in enzyme active sites. |
| C3-Keto Carbonyl | Hydrogen Bond Acceptor, nih.govmdpi.com Electrophilic Center scielo.br | Crucial for binding and serves as a primary site for chemical modification. |
| Both Carbonyls | Carbonyl-Carbonyl Interactions nih.govrsc.org | Contributes to molecular stability and crystal structure. |
| Isatin Core | π–π Stacking Interactions nih.gov | Influences molecular packing and potential interactions with aromatic residues in proteins. |
Substituent Effects on Physicochemical Parameters Relevant to Activity
Electronic Effects: The bromine atom at the C6 position is an electron-withdrawing group. This influences the electron density across the entire isatin ring system, affecting the reactivity of the carbonyl groups and the acidity of the N-H proton in related unsubstituted analogs. mdpi.com Quantum chemical calculations on substituted isatins have shown that electron-withdrawing groups like halogens can alter the molecule's electronic properties, such as the HOMO-LUMO energy gap, which can be correlated with reactivity. researchgate.net
Steric Effects: The benzyl group at the N1 position is sterically bulky. This bulk can influence the molecule's conformation and how it fits into a binding pocket. Depending on the topology of the target site, this steric bulk can either be beneficial, providing more extensive van der Waals contacts, or detrimental, causing steric clashes that prevent optimal binding.
| Parameter | Influence of N1-Benzyl Group | Influence of C6-Bromine Atom |
| Electronic | Primarily steric and lipophilic; phenyl ring can have inductive/resonance effects if substituted. | Electron-withdrawing (inductive and resonance effects). mdpi.com |
| Steric | Introduces significant bulk. | Moderate increase in size over hydrogen. |
| Lipophilic | Substantially increases lipophilicity (logP). nih.gov | Increases lipophilicity. |
Applications in Advanced Organic Synthesis and Materials Science
1-Benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione as a Versatile Synthetic Building Block
This compound is a highly valuable precursor in organic synthesis. The reactivity of this molecule is primarily centered around the C3-carbonyl group, which is a strong electrophile susceptible to nucleophilic attack. This reactivity allows for a wide array of chemical transformations, making it a foundational component for generating diverse molecular frameworks. beilstein-journals.orgnih.gov The N-benzyl group provides stability and influences the solubility of the molecule, while the 6-bromo substitution offers a site for further functionalization through cross-coupling reactions and can modulate the electronic properties and biological activity of the resulting compounds.
Precursor for Novel Heterocyclic Architectures (e.g., quinolines, indoles, oxindoles, β-lactams)
The isatin (B1672199) core is a powerful tool for constructing a variety of heterocyclic systems.
Quinolines: The Pfitzinger reaction is a classical and effective method for synthesizing quinoline-4-carboxylic acids from isatins. ijsr.net This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. rsc.orgwikipedia.org The base, typically potassium hydroxide (B78521), hydrolyzes the amide bond in the isatin ring to form an intermediate that then condenses with the carbonyl compound, ultimately cyclizing to form the quinoline (B57606) ring. wikipedia.orgresearchgate.net this compound is a suitable substrate for this reaction, leading to the formation of 7-bromo-2-substituted-quinoline-4-carboxylic acids.
Indoles: While isatins are themselves indole (B1671886) derivatives, they are not typically used to construct new, separate indole rings. Instead, they are often conjugated with existing indole moieties to create hybrid molecules with potential pharmacological activities. For instance, the C3-carbonyl group of an N-benzyl-bromo-isatin can be condensed with an indole carbohydrazide (B1668358) to form an indole-isatin conjugate. dovepress.com
Oxindoles: Isatins are primary precursors for a vast range of oxindole (B195798) derivatives, particularly spirooxindoles. These complex, three-dimensional structures are often synthesized through multi-component reactions. beilstein-journals.orgnih.gov A prominent method is the Friedel–Crafts alkylation of isatins with electron-rich aromatic compounds like indoles or pyrroles, which proceeds at the C3 position to yield 3-substituted oxindoles. nih.gov Furthermore, reactions that transform the C3-carbonyl into a spirocyclic system are common. For example, the synthesis of (S)-1′-Benzyl-6′-bromo-1-(tert-butylsulfonyl)spiro[aziridine-2,3′-indolin]-2′-one, a spiro-oxindole derivative, highlights the direct use of the 1-benzyl-6-bromo-isatin scaffold. acs.org
β-Lactams: The isatin moiety can be incorporated into β-lactam rings, which are core structures in many antibiotics. nih.gov One-pot multi-component reactions, such as the Ugi four-center three-component reaction, provide a direct route to oxindole-based β-lactams. nih.gov This reaction typically involves an isatin, a β-amino acid, and an isocyanide. Studies have shown that N-benzyl-isatins bearing halogen substituents at the 6-position are effective substrates, yielding the corresponding β-lactam derivatives in good yields. nih.gov Another major pathway is the Staudinger [2+2] cycloaddition, where a ketene (B1206846) reacts with an imine derived from the C3-carbonyl of the isatin. nih.govrsc.org
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. nih.gov Isatin and its derivatives are exceptionally useful substrates in MCRs due to the reactivity of the C3-carbonyl group. beilstein-journals.orguc.pt
A significant class of MCRs involving isatins is the 1,3-dipolar cycloaddition reaction. nih.govuc.pt In a typical sequence, the isatin condenses with an amino acid, such as sarcosine (B1681465) or proline, to generate an intermediate azomethine ylide in situ. This ylide, a 1,3-dipole, is then trapped by a dipolarophile (an electron-deficient alkene) to construct highly substituted spiropyrrolidine or spiropyrrolizidine oxindole frameworks. nih.govnih.gov The reaction is known for its high degree of regio- and diastereoselectivity. nih.gov Halogenated N-benzyl isatins, including bromo-substituted variants, are frequently used in these reactions, demonstrating the versatility of this building block in creating molecular complexity. nih.govrsc.org
| Reaction Type | Isatin Derivative | Other Key Components | Resulting Heterocycle | Reference(s) |
| Pfitzinger Reaction | 1-Benzyl-6-bromo-isatin | Carbonyl compound, Base | 7-Bromoquinoline-4-carboxylic acid | wikipedia.org, researchgate.net |
| Ugi Reaction | 1-Benzyl-6-chloro-isatin | β-Amino acid, Isocyanide | Oxindole-β-lactam conjugate | nih.gov |
| 1,3-Dipolar Cycloaddition | 5-Bromo-isatin | Amino acid, Dipolarophile | Spiropyrrolizidine oxindole | nih.gov |
| 1,3-Dipolar Cycloaddition | N-Benzyl-bromo-isatin | Azomethine ylide, Coumarin | Spiro-heterocyclic adduct | rsc.org |
Development of Fluorescent and Colorimetric Sensors
Isatin derivatives have been recognized for their potential in various industrial applications, including their use as fluorescent sensors. researchgate.net The core structure of isatin contains a conjugated system that can be modified to interact with specific analytes, leading to a change in its photophysical properties, such as color or fluorescence emission. While specific studies detailing the use of this compound as a sensor are not widely documented, the general isatin scaffold serves as a promising platform for the design of new chemosensors. The introduction of different functional groups onto the isatin ring can tune its selectivity and sensitivity towards various ions and molecules.
Applications in Dye Chemistry (Historical and Modern Contexts)
The isatin scaffold has applications in the dye industry. researchgate.net Historically, the most famous dye related to the bromo-indole structure is Tyrian purple, which is 6,6'-dibromoindigo. This ancient dye was derived from marine snails, and its key precursor is 6-bromoindole. Although the synthetic pathway from this compound to an indigo-type dye is not the conventional route, the structural relationship highlights the potential of brominated indoles in the creation of colorants. In modern contexts, the isatin core can be incorporated into larger chromophores to develop new synthetic dyes with specific properties for various applications.
Potential in Corrosion Prevention
Isatin and its derivatives have emerged as a promising class of green and efficient corrosion inhibitors for metals, particularly for steel in acidic environments. discovery.csiro.au The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. researchgate.net The adsorption process occurs through the heteroatoms (nitrogen and oxygen) in the isatin ring, which have lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms. nih.gov
Studies on various isatin derivatives have demonstrated their significant potential:
Effect of Substitution: Research has shown that substituents on the isatin ring play a crucial role in inhibition efficiency. A comparative study of 5-bromo-isatin, 5-fluoro-isatin, and 5-hydro-isatin derivatives revealed that the bromo-substituted compound (5-BEI) exhibited the highest inhibition efficiency (95.2% at 1 mM). researchgate.net This suggests that the electronic properties and size of the halogen atom are important factors.
Mechanism of Action: Isatin derivatives typically function as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. discovery.csiro.au Their adsorption on the steel surface generally follows the Langmuir adsorption isotherm model. researchgate.net
N-Benzyl Group: The presence of an N-benzyl group, as seen in the related inhibitor 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione, contributes to a high inhibition efficiency. africaresearchconnects.comjmaterenvironsci.com The aromatic ring can enhance the adsorption through π-π interactions with the metal surface.
Given these findings, this compound possesses the key structural features of an effective corrosion inhibitor: the isatin core with its heteroatoms for adsorption, a bromine substituent that can enhance performance, and an N-benzyl group to further promote surface coverage.
| Isatin Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference(s) |
| 5-Bromo-isatin derivative (5-BEI) | Carbon Steel | 1 M HCl | 95.2 | researchgate.net |
| Isatin Schiff base (OHB) | Mild Steel | 1 M HCl | 96.7 | nih.gov |
| 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione | Mild Steel | 1 M HCl | >90 (inferred) | africaresearchconnects.com, jmaterenvironsci.com |
| General Isatin Derivatives | Q235A Steel | 3 M HCl | 95.5 | researchgate.net |
Conclusion and Future Research Perspectives
Summary of Key Research Findings for 1-Benzyl-5-bromo-2,3-dihydro-1H-indole-2,3-dione
Research into 1-benzyl-5-bromo-2,3-dihydro-1H-indole-2,3-dione, a derivative of the versatile isatin (B1672199) scaffold, has primarily centered on its potential as an anticancer agent. nih.govresearchgate.net The core structure of this compound, featuring a benzyl (B1604629) group at the N1 position and a bromine atom at the C5 position of the indole (B1671886) ring, has been strategically modified to enhance its biological activity.
A significant body of work has explored the synthesis of various derivatives, particularly at the C3 position, to create novel compounds with improved therapeutic profiles. nih.govresearchgate.netmdpi.com One notable approach involves the introduction of a hydrazono moiety at the C3 position, which is then further functionalized with different heterocyclic rings, such as thiazole. nih.govresearchgate.netmdpi.com These modifications are designed to modulate the compound's interaction with biological targets.
The primary biological activity investigated for these derivatives is their cytotoxicity against various cancer cell lines. nih.govresearchgate.netmdpi.com Studies have demonstrated that certain 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives exhibit potent anticancer activity against human breast cancer (MCF-7) and lung cancer (A-549) cell lines. nih.govmdpi.com For instance, derivatives bearing a 4-arylthiazole moiety have shown significant inhibitory effects on MCF-7 cells. nih.govresearchgate.net
The mechanism of action for these compounds is an active area of investigation. Some derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels that tumors need to grow. nih.govresearchgate.net By inhibiting VEGFR-2, these compounds can potentially disrupt the blood supply to tumors, thereby impeding their growth. Furthermore, studies have indicated that these compounds can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. mdpi.com
Below is a data table summarizing the anticancer activity of selected 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives.
| Derivative | Target Cell Line | IC50 (µM) | Mechanism of Action |
| 4-arylthiazole derivative 7c | MCF-7 | 7.17 ± 0.94 | VEGFR-2 Inhibition |
| 4-arylthiazole derivative 7d | MCF-7 | 2.93 ± 0.47 | VEGFR-2 Inhibition, Cell Cycle Arrest |
Challenges and Opportunities in Indole-2,3-dione Research
The field of indole-2,3-dione (isatin) research is rich with both challenges and opportunities. The isatin scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net This versatility, however, also presents a significant challenge in achieving target selectivity and minimizing off-target effects, which can lead to unwanted side effects.
Challenges:
Selectivity and Specificity: Developing isatin-based compounds that selectively target a specific biological pathway or enzyme without affecting others remains a key hurdle.
Drug Resistance: Cancer cells can develop resistance to chemotherapy. A continuous challenge is to design novel indole-2,3-dione derivatives that can overcome existing resistance mechanisms.
Bioavailability and Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as effective drugs.
Synthetic Complexity: While numerous synthetic methods exist, the efficient and scalable synthesis of complex, multi-functionalized indole-2,3-dione derivatives can be challenging. researchgate.net
Opportunities:
Novel Therapeutic Targets: The diverse biological activities of isatins offer opportunities to explore their potential against a wide array of diseases beyond cancer, including viral infections, neurodegenerative disorders, and microbial infections.
Combination Therapies: There is a growing interest in using isatin derivatives in combination with other established drugs to enhance therapeutic efficacy and combat drug resistance.
Personalized Medicine: The development of isatin-based compounds that target specific biomarkers in individual patients holds promise for personalized cancer therapy.
Chemical Biology Probes: The isatin scaffold can be used to develop chemical probes to study complex biological processes and identify new drug targets.
Emerging Methodologies for Synthesis and Functionalization
The synthesis and functionalization of the indole-2,3-dione core are continuously evolving, with a focus on developing more efficient, sustainable, and versatile methods.
Traditional methods for the synthesis of isatins, such as the Sandmeyer and Stolle syntheses, are still in use but often require harsh reaction conditions. researchgate.net Modern synthetic chemistry has introduced several innovative approaches:
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of the indole ring, allowing for the introduction of a wide variety of substituents.
C-H Activation: Direct C-H activation strategies are emerging as an atom-economical approach to introduce new functional groups onto the isatin scaffold without the need for pre-functionalized starting materials.
Photocatalysis and Electrosynthesis: These green chemistry approaches utilize light or electricity to drive chemical reactions, often under mild conditions, offering sustainable alternatives to traditional methods. mdpi.com
Multi-component Reactions: One-pot, multi-component reactions that allow for the rapid assembly of complex indole-2,3-dione derivatives from simple starting materials are gaining popularity for their efficiency.
For the functionalization of the C3 position, the development of novel condensation reactions and the use of organocatalysis are expanding the scope of accessible derivatives. These emerging methodologies are not only improving the efficiency of synthesis but also enabling the creation of novel and diverse libraries of indole-2,3-dione compounds for biological screening.
Translational Research Directions in Chemical Biology and Medicinal Chemistry
The translational potential of indole-2,3-dione research is significant, with a clear trajectory from fundamental chemical synthesis to potential clinical applications.
In Medicinal Chemistry, the primary focus is on the development of isatin-based compounds as therapeutic agents. Key research directions include:
Kinase Inhibitors: Many isatin derivatives, including those of 1-benzyl-5-bromoisatin, have been shown to inhibit various kinases, such as VEGFR-2, which are crucial for cancer progression. nih.govresearchgate.net Future research will likely focus on developing more potent and selective kinase inhibitors.
Antiproliferative Agents: The broad-spectrum anticancer activity of isatins against various cancer cell lines continues to drive research into their potential as standalone or adjuvant cancer therapies. researchgate.net
Antiviral and Antimicrobial Agents: The isatin scaffold has shown promise in the development of agents against a range of pathogens. Further exploration in this area could lead to new treatments for infectious diseases.
In Chemical Biology, indole-2,3-dione derivatives are being utilized as tools to probe and understand complex biological systems:
Enzyme Probes: Labeled isatin derivatives can be used to identify and characterize the active sites of enzymes and to study enzyme kinetics.
Cell Imaging: Fluorescently tagged isatin compounds can be employed to visualize specific cellular structures or processes.
Target Identification: By studying the interactions of isatin-based libraries with cellular components, researchers can identify new biological targets for drug discovery.
The synergy between medicinal chemistry and chemical biology is crucial for advancing the field. The insights gained from using isatin-based chemical probes can inform the design of more effective and targeted therapeutic agents, ultimately translating basic research findings into clinical benefits.
Q & A
Q. What are the established synthetic routes for 1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves bromination of indole precursors or substitution reactions. Key methods include:
- Bromination : Direct bromination of 1-benzyl-2,3-dihydro-1H-indole-2,3-dione using bromine (Br₂) in dichloromethane (DCM) under controlled temperature (0–25°C) to introduce the bromine atom at the 6-position .
- Fischer Indole Synthesis : Reaction of phenylhydrazine with a ketone or aldehyde precursor under acidic conditions (e.g., HCl or H₂SO₄) to form the indole core, followed by benzylation and bromination .
- Substitution Reactions : Allyl bromide or similar alkylating agents can be used in basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .
Optimization strategies include using anhydrous solvents, inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Signals for the benzyl group (δ 4.5–5.0 ppm, singlet for –CH₂–), aromatic protons (δ 7.0–8.0 ppm), and the bromine-substituted position (deshielded proton at δ ~7.5 ppm) .
- ¹³C NMR : Carbonyl groups (C=O) appear at δ ~170–180 ppm; brominated carbons show distinct shifts due to electronegativity .
- X-ray Crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., the –COOH group in similar compounds forms a 6° dihedral angle with the indole ring, confirmed via single-crystal studies) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ for C₁₅H₁₁BrNO₂ at m/z 332.0) .
Q. What are the primary biological targets or pathways investigated for this compound in preclinical studies?
- Methodological Answer :
- Antimicrobial Activity : Evaluated via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). The bromine atom enhances membrane permeability .
- Enzyme Inhibition : Screened against kinases (e.g., EGFR) or proteases using fluorescence-based assays. The indole-2,3-dione moiety may chelate active-site metals .
- Anticancer Potential : Tested in vitro via MTT assays on cancer cell lines (e.g., MCF-7, HeLa). Derivatives with electron-withdrawing groups (e.g., –Br) show enhanced apoptosis induction .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activities of derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS) to minimize variability .
- Structural Confirmation : Use X-ray crystallography or 2D NMR (COSY, HSQC) to verify derivative structures, ensuring synthetic accuracy .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends. For example, conflicting MIC values may arise from strain-specific resistance .
Q. How can computational chemistry tools guide the rational design of novel derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., COX-2 or Topoisomerase II). The bromine atom’s hydrophobic interactions can be optimized .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) to correlate substituents (e.g., –OCH₃, –F) with activity .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) to identify derivatives with prolonged binding .
Q. What experimental approaches are effective in studying the metabolic stability and pharmacokinetic properties of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. The benzyl group may undergo CYP450-mediated oxidation .
- Plasma Protein Binding : Use equilibrium dialysis to measure binding to albumin/globulins. High binding (>90%) may reduce free drug availability .
- Pharmacokinetic Profiling : Conduct in vivo studies (rodents) to determine half-life (t₁/₂), Cₘₐₓ, and bioavailability. Lipophilicity (logP ~2.5) suggests moderate blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
